![molecular formula C16H16N6OS B11407195 1-phenyl-3-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B11407195.png)
1-phenyl-3-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-PHENYL-3-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}UREA is a complex organic compound that features a urea moiety linked to a phenyl group and a tetrazole ring via a sulfanyl ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-PHENYL-3-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}UREA typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting phenylhydrazine with sodium azide under acidic conditions.
Sulfanylation: The tetrazole derivative is then reacted with an appropriate sulfanylating agent to introduce the sulfanyl group.
Urea Formation: The final step involves the reaction of the sulfanylated tetrazole with phenyl isocyanate to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-PHENYL-3-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}UREA can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the tetrazole ring can be reduced to amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study biological processes involving sulfanyl and tetrazole groups.
Mechanism of Action
The mechanism of action of 1-PHENYL-3-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}UREA is not well-documented. based on its structure, it is likely to interact with biological targets through:
Hydrogen Bonding: The urea and tetrazole groups can form hydrogen bonds with amino acid residues in proteins.
Electrostatic Interactions: The phenyl and tetrazole rings can engage in π-π stacking and other electrostatic interactions with aromatic residues.
Comparison with Similar Compounds
1-PHENYL-3-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}THIOUREA: Similar structure but with a thiourea moiety instead of urea.
1-PHENYL-3-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}CARBAMATE: Similar structure but with a carbamate moiety.
Uniqueness: 1-PHENYL-3-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}UREA is unique due to its combination of a urea moiety with a tetrazole ring, which may confer distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C16H16N6OS |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-phenyl-3-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]urea |
InChI |
InChI=1S/C16H16N6OS/c23-15(18-13-7-3-1-4-8-13)17-11-12-24-16-19-20-21-22(16)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,17,18,23) |
InChI Key |
BKZSCSJRUOOANQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCSC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(4-methylphenyl)methyl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11407116.png)

![methyl 2-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate](/img/structure/B11407123.png)
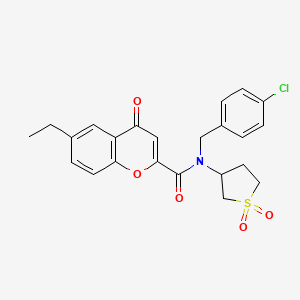
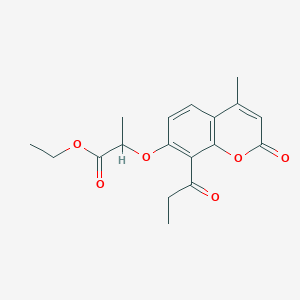
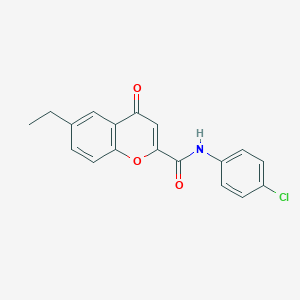
![6-benzyl-5-methyl-2-[(3-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11407157.png)

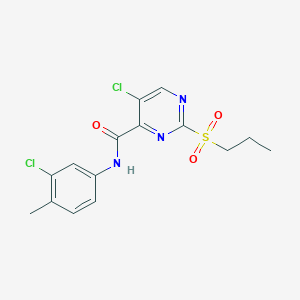
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11407170.png)
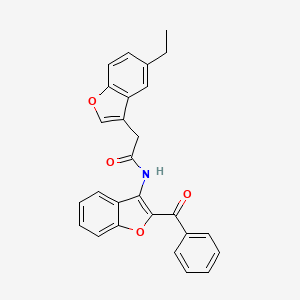
![(2Z)-N-Benzyl-2-[(3,4-dimethoxyphenyl)formamido]-3-[1-(dimethylsulfamoyl)-1H-indol-3-YL]prop-2-enamide](/img/structure/B11407177.png)
![1-(2-ethylphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11407179.png)
![1-(4-ethoxyphenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11407185.png)
